molecular formula C3H3N3OS B14567516 1,2,3-Thiadiazole-5-carboxaldoxime CAS No. 61444-94-8

1,2,3-Thiadiazole-5-carboxaldoxime

Cat. No.: B14567516
CAS No.: 61444-94-8
M. Wt: 129.14 g/mol
InChI Key: AVDHSMFWZKSJRP-GORDUTHDSA-N
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Description

1,2,3-Thiadiazole-5-carboxaldoxime is a heterocyclic compound that contains a five-membered ring with one sulfur atom and two nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Thiadiazole-5-carboxaldoxime can be synthesized through various synthetic routes. One common method involves the reaction of N-tosyl hydrazones with sulfur under metal-free conditions. This reaction is catalyzed by tetrabutylammonium iodide (TBAI) and provides 1,2,3-thiadiazoles in good yields . Another method involves the Hurd-Mori cyclization reaction, which uses thionyl chloride (SOCl2) to cyclize the precursor compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazole-5-carboxaldoxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxides, while substitution reactions can yield various substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazole-5-carboxaldoxime involves its interaction with various molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with biological targets such as enzymes and receptors. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial, antifungal, and anticancer effects .

Properties

CAS No.

61444-94-8

Molecular Formula

C3H3N3OS

Molecular Weight

129.14 g/mol

IUPAC Name

(NE)-N-(thiadiazol-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C3H3N3OS/c7-5-2-3-1-4-6-8-3/h1-2,7H/b5-2+

InChI Key

AVDHSMFWZKSJRP-GORDUTHDSA-N

Isomeric SMILES

C1=C(SN=N1)/C=N/O

Canonical SMILES

C1=C(SN=N1)C=NO

Related CAS

71683-08-4 (hydrochloride salt)

Origin of Product

United States

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